molecular formula C16H13N3O B14440202 Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- CAS No. 79746-01-3

Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)-

Cat. No.: B14440202
CAS No.: 79746-01-3
M. Wt: 263.29 g/mol
InChI Key: GBROBTSBXNXOEJ-UHFFFAOYSA-N
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Description

Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- is a compound that features a triazole ring and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- typically involves the reaction of acetophenone derivatives with triazole compounds. One common method involves the bromination of acetophenone followed by N-alkylation with 1,2,4-triazole . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and specificity . This interaction can inhibit the activity of certain enzymes, leading to therapeutic effects such as anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-phenyl-2-(3-phenyl-1H-1,2,4-triazol-1-yl)- is unique due to the presence of both a triazole ring and two phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

79746-01-3

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

1-phenyl-2-(3-phenyl-1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C16H13N3O/c20-15(13-7-3-1-4-8-13)11-19-12-17-16(18-19)14-9-5-2-6-10-14/h1-10,12H,11H2

InChI Key

GBROBTSBXNXOEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=N2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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